molecular formula C18H15ClN4O B2470170 2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide CAS No. 1436038-04-8

2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide

Cat. No. B2470170
CAS RN: 1436038-04-8
M. Wt: 338.8
InChI Key: PDIDUTPQPFJCCB-UHFFFAOYSA-N
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Description

“2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide” is a compound that belongs to the class of organic compounds known as benzamides . It contains a carboxamido substituent attached to a benzene ring . This compound is related to pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidines, including “2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide”, involves various methods . One approach involves the use of organolithium reagents . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have been focusing on the synthesis of novel compounds related to "2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide" and their biological evaluation. For instance, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of such compounds in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Activity

Another area of application involves the antimicrobial properties of related compounds. Research has shown that pyridothienopyrimidinones possess antistaphylococcal activity, indicating potential use in the treatment of bacterial infections (Костенко et al., 2008). This finding opens up new avenues for the development of antimicrobial agents.

Antidepressant and Nootropic Agents

Compounds synthesized from the parent chemical structure have been investigated for their antidepressant activity and nootropic effects. The study of Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone has revealed significant antidepressant and nootropic activities, demonstrating the potential of these compounds in treating depressive disorders and cognitive impairments (Thomas et al., 2016).

Antimicrobial and Antifungal Activities

Further research into the synthesis and antimicrobial activity of new pyridothienopyrimidines and related compounds has revealed their efficacy against various bacterial and fungal strains. This suggests a promising role for these compounds in addressing microbial resistance and developing new antimicrobial therapies (Kostenko et al., 2008).

Mechanism of Action

While the specific mechanism of action for “2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide” is not mentioned in the search results, it’s worth noting that pyrimidines exhibit a range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions for “2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide” and similar compounds could involve further exploration of their synthesis and biological activity. There is interest in the synthesis of 4,6-disubstituted pyrimidines . Additionally, the introduction of hydrophobic groups or a cationic side chain are expected to enhance affinity with the serotonin (5-HT) receptor sites .

properties

IUPAC Name

2-chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-12(23-18(24)15-6-7-22-17(19)8-15)13-2-4-14(5-3-13)16-9-20-11-21-10-16/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIDUTPQPFJCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CN=C2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide

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